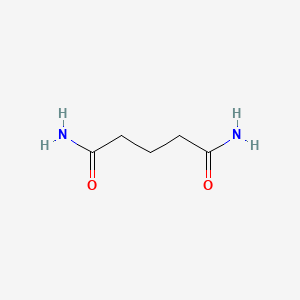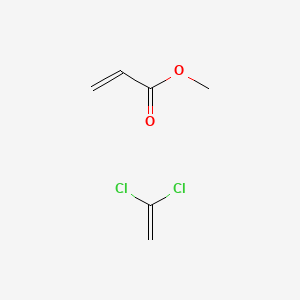
Pentanediamide
Vue d'ensemble
Description
Pentanediamide, also known as 1,5-Pentanediaminium, is a chemical compound with the molecular formula C5H16N2 . It is also referred to as 1,5-Diaminopentane and Cadaverine .
Synthesis Analysis
The synthesis of N,N,N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA) and its analogous compounds consists of four steps: diethylene glycol is oxidized to prepare diglycolic acid; diglycolic acid is converted into diglycolic anhydride by dehydration; diglycolic anhydride reacts with diamine to give mono-substituted .Molecular Structure Analysis
The molecular structure of Pentanediamide is determined by its molecular formula C5H16N2. The average mass is 104.193 Da and the monoisotopic mass is 104.130249 Da . The molecular weight of 1,5-Pentanediamine is 102.1781 .Physical And Chemical Properties Analysis
The physical and chemical properties of Pentanediamide can be determined by its molecular structure. The molecular weight of 1,5-Pentanediamine is 102.1781 . The average mass of Pentanediamide is 104.193 Da and the monoisotopic mass is 104.130249 Da .Applications De Recherche Scientifique
Pharmaceutical Research: Antitumor and Antimicrobial Activities
Pentanediamide derivatives have been identified to possess potent antitumor and antimicrobial activities . These properties are particularly valuable in the development of new medications and treatments for various diseases. The compound’s ability to inhibit tumor cell migration and its action against human cancer cell lines are areas of significant interest in cancer research.
Bioactive Natural Compounds Discovery
The genomic-driven discovery of glutarimide-containing derivatives from certain bacterial strains like Burkholderia gladioli has revealed a rich source of bioactive compounds . These findings are crucial for the development of new natural products with potential therapeutic applications.
Chemical Synthesis and Coordination Chemistry
Pentanediamide, due to its desirable coordination properties, is widely studied in the synthesis of diamide derivatives and their coordination with metallic ions . This application is essential for creating complex molecules with specific functions and characteristics.
Genome Mining and Promoter Engineering
Researchers utilize genome mining combined with promoter engineering to activate silent biosynthetic gene clusters (BGCs) to discover new natural products . This approach has led to the identification of new glutarimide-containing analogs with various biological activities.
Secondary Metabolite Production in Microbiology
Glutarimide antibiotics, which feature a glutarimide ring, have been derived mainly from Streptomyces but are now found in various strains, including Burkholderia and Pseudomonas . These compounds are studied for their pharmacological effects, such as antitumor and anti-inflammatory properties.
Chemistry of C-4 Substituted Glutarimides
Investigations into the chemistry of C-4 substituted glutarimides have developed approaches reflecting synthetic interests in this area . This research is pivotal for understanding the chemical behavior and potential applications of glutarimide derivatives in various fields.
Propriétés
IUPAC Name |
pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYSVYHULFYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282184 | |
| Record name | Pentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanediamide | |
CAS RN |
3424-60-0 | |
| Record name | Pentanediamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




